7-Hydroxynaphthalene-1-carbonitrile

Übersicht

Beschreibung

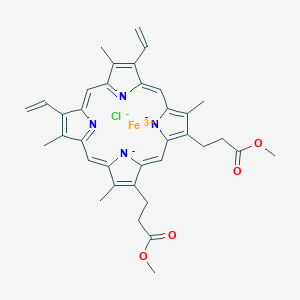

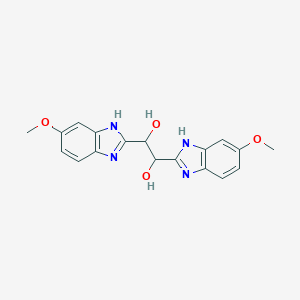

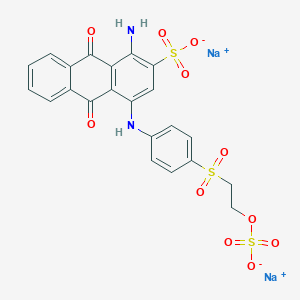

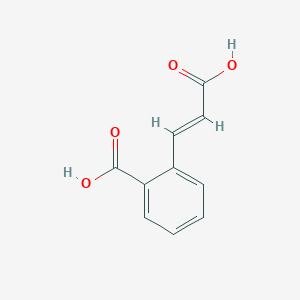

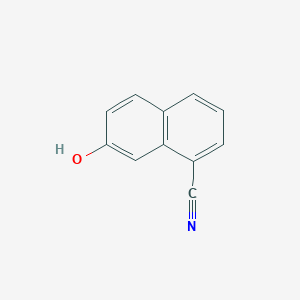

7-Hydroxynaphthalene-1-carbonitrile is a chemical compound with the CAS Number: 19307-13-2. It has a molecular weight of 169.18 and its IUPAC name is 7-hydroxy-1-naphthonitrile . It is a solid substance stored in dry, room temperature conditions .

Molecular Structure Analysis

The InChI code for 7-Hydroxynaphthalene-1-carbonitrile is1S/C11H7NO/c12-7-9-3-1-2-8-4-5-10(13)6-11(8)9/h1-6,13H . This code represents the molecular structure of the compound. Physical And Chemical Properties Analysis

7-Hydroxynaphthalene-1-carbonitrile is a solid substance . It is stored in dry conditions at room temperature .Wissenschaftliche Forschungsanwendungen

Synthesis and Functionalization

7-Hydroxynaphthalene-1-carbonitrile serves as a foundational chemical in the synthesis of various compounds. For instance, it is instrumental in creating dihydroxynaphthalene derivatives through routes such as alkaline fusion and photocatalytic oxidation. These derivatives have broad applications ranging from dye synthesis to potential roles in photocatalysis due to their eco-friendly process characteristics (Zhang You-lan, 2005).

Environmental and Energy Applications

The research on MXenes, which are two-dimensional materials derived from carbides, nitrides, and carbonitrides, has highlighted their versatility in energy storage and environmental applications. Although not directly linked to 7-Hydroxynaphthalene-1-carbonitrile, this research underscores the broader potential of naphthalene derivatives in contributing to the development of materials that enhance cation intercalation, crucial for energy storage technologies (N. Hemanth & B. Kandasubramanian, 2020).

Catalysis Support

Activated carbon, often produced from naphthalene derivatives, has been extensively studied as a catalyst support material. The high surface area and the ability to spread the catalytically active phase over this area make such carbon-based materials, potentially derivable from 7-Hydroxynaphthalene-1-carbonitrile, ideal for gas-solid reactions. This application is critical in processes like methanol conversion, hydrodesulfurization of thiophene, and Fischer-Tropsch synthesis, showcasing the material's versatility and importance in catalytic applications (H. Jüntgen, 1986).

Material Science and Nanotechnology

Graphene oxide-based materials, for example, have demonstrated significant potential in sorption of radionuclides from aqueous systems. The introduction of hydroxyl, epoxy, and carboxyl groups through functionalization, potentially involving 7-Hydroxynaphthalene-1-carbonitrile, enhances these materials' affinity for radionuclides, making them suitable for environmental remediation and energy applications (Shujun Yu et al., 2015).

Safety and Hazards

The safety information for 7-Hydroxynaphthalene-1-carbonitrile includes several hazard statements: H302-H315-H319-H335 . These represent various hazards associated with the compound, including harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing hands and face thoroughly after handling .

Wirkmechanismus

Target of Action

The primary targets of 7-Hydroxynaphthalene-1-carbonitrile are Estrogen receptor beta and Nuclear receptor coactivator 1 . These receptors play a crucial role in the regulation of gene expression and are involved in cellular processes such as cell growth and differentiation .

Mode of Action

It is known to interact with its targets, potentially altering their function and leading to changes in cellular processes .

Biochemical Pathways

JNKs are proteins involved in signal transduction processes that can detect, integrate, and amplify various external signals, leading to alterations in gene expression, enzyme activities, and different cellular functions .

Pharmacokinetics

It is suggested that the compound hashigh gastrointestinal absorption and is Blood-Brain Barrier permeant . It is also suggested to be a CYP1A2 inhibitor .

Result of Action

Given its interaction with estrogen receptor beta and nuclear receptor coactivator 1, it may influence cellular processes such as cell growth and differentiation .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 7-Hydroxynaphthalene-1-carbonitrile. For instance, exposure to polycyclic aromatic hydrocarbons, a class of environmental pollutants to which 7-Hydroxynaphthalene-1-carbonitrile belongs, can occur through ingestion or inhalation . These exposure routes can potentially affect the bioavailability and efficacy of the compound .

Eigenschaften

IUPAC Name |

7-hydroxynaphthalene-1-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7NO/c12-7-9-3-1-2-8-4-5-10(13)6-11(8)9/h1-6,13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDGWTXRLMHXQKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C(C=C2)O)C(=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20621978 | |

| Record name | 7-Hydroxynaphthalene-1-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20621978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Hydroxynaphthalene-1-carbonitrile | |

CAS RN |

19307-13-2 | |

| Record name | 7-Hydroxynaphthalene-1-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20621978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.